Rac-Monepantel

Übersicht

Beschreibung

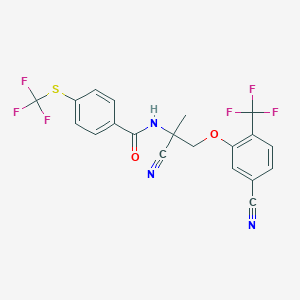

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, trifluoromethyl, and phenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the phenoxy intermediate: This involves the reaction of a suitable phenol derivative with a trifluoromethylating agent under basic conditions.

Introduction of the cyano groups: This can be achieved through nucleophilic substitution reactions using cyanide sources.

Coupling reactions: The phenoxy intermediate is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert cyano groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Rac-Monepantel belongs to a new class of anthelmintics known as aminoacetonitrile derivatives. Its chemical formula is characterized by a molecular weight of approximately 465.39 g/mol. The compound acts primarily by targeting specific nicotinic acetylcholine receptors, particularly the DEG-3 subfamily found in nematodes, leading to spastic paralysis and eventual death of the parasites without significant toxicity to mammals .

Pharmacokinetics

Upon administration, this compound is rapidly metabolized into its major metabolite, monepantel sulfone, which retains similar efficacy against gastrointestinal nematodes. Studies have shown that this sulfone metabolite has a longer half-life and higher plasma concentration compared to the parent compound .

Efficacy Against Nematodes

This compound has demonstrated high efficacy against various nematode species, including Haemonchus contortus, with reported effectiveness greater than 99% in controlled studies. The recommended dosages are 2.5 mg/kg for sheep and 5 mg/kg for cattle .

Table 1: Efficacy Data

| Nematode Species | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|

| Haemonchus contortus | 2.5 (sheep) | >99 |

| Teladorsagia circumcincta | 2.5 (sheep) | >90 |

| Trichostrongylus colubriformis | 5 (cattle) | >90 |

Case Studies and Research Findings

- Controlled Studies : A pooled analysis involving multiple studies across five countries showed that monepantel effectively reduced fecal worm egg counts by more than 99% for most gastrointestinal nematodes tested .

- Resistance Management : Monepantel has been particularly noted for its effectiveness against drug-resistant nematodes, addressing a critical challenge faced by sheep farmers globally. In studies conducted in New Zealand and Australia, monepantel was effective against resistant populations of Haemonchus contortus .

- Toxicity Assessments : Extensive toxicity studies have indicated that this compound does not exhibit carcinogenic properties and has low toxicity to mammals, making it a safe option for livestock treatment .

Comparison with Other Anthelmintics

This compound's mechanism of action distinguishes it from other classes of anthelmintics such as benzimidazoles and macrocyclic lactones, which target different biological pathways. The following table summarizes key differences:

Table 2: Comparison of Anthelmintics

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Agonist at nicotinic acetylcholine receptors | High efficacy against drug-resistant nematodes |

| Levamisole | Nicotinic acetylcholine receptor agonist | Broad-spectrum; used in both livestock and humans |

| Ivermectin | Glutamate-gated chloride channels | Effective against a wide range of parasites |

| Albendazole | Inhibition of microtubule polymerization | Broad-spectrum activity; used for various infections |

Wirkmechanismus

The mechanism of action of N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

Altering gene expression: Affecting the transcription and translation of specific genes to modulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in the synthesis of high-performance polymers.

Noble gas compounds: Although not structurally similar, these compounds share unique chemical properties and applications in advanced materials.

Uniqueness

N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl and cyano groups contribute to its stability and bioactivity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Rac-Monepantel is a novel compound primarily recognized for its potent anthelmintic properties. It belongs to the amino-acetonitrile derivative (AAD) class of molecules and has been extensively studied for its biological activity, particularly in the context of parasitic nematodes. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and relevant case studies.

This compound exerts its biological effects primarily through its interaction with specific nicotinic acetylcholine receptors (nAChRs) in nematodes. The primary target identified is the monepantel-1 gene (Hco-mptl-1) in Haemonchus contortus, which encodes a subunit of the DEG-3 subfamily of nAChRs. This receptor is distinct from those targeted by other anthelmintics, such as levamisole, which acts on different nAChR subtypes .

The action mechanism can be summarized as follows:

- Target Interaction : this compound binds to the ACR-23/MPTL-1-like receptor subunits, leading to paralysis and death of susceptible nematodes.

- Selectivity : The specificity towards ACR-23 explains its low toxicity to non-nematode organisms, making it a safer option in veterinary medicine .

Pharmacokinetics

Research indicates that this compound has a bioavailability of approximately 30% following oral administration. After repeated dosing, the compound is primarily excreted via feces (70-97%), with minimal amounts found in urine . The pharmacokinetic profile demonstrates that:

- Metabolism : The compound undergoes first-pass metabolism, with major metabolites including monepantel sulfone.

- Tissue Distribution : Highest concentrations are found in the liver and fat, with lower levels in blood and muscle tissue .

Biological Activity Data

The biological activity of this compound has been quantitatively assessed through various studies. Below is a summary table highlighting key findings related to its efficacy against nematodes.

Case Studies

Several case studies have illustrated the effectiveness of this compound in treating nematode infections:

- Veterinary Applications : In clinical trials involving livestock, this compound demonstrated significant efficacy against gastrointestinal nematodes, leading to improved health outcomes in treated animals .

- Resistance Management : Studies have shown that this compound can be effective in populations of nematodes resistant to other classes of anthelmintics, highlighting its potential role in integrated parasite management strategies.

- Pharmacological Studies : Research involving pharmacological assessments revealed no significant adverse effects on intestinal motility or general health parameters in treated animal models, suggesting a favorable safety profile for veterinary use .

Eigenschaften

IUPAC Name |

N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTERNLDOAPYGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114604 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851976-50-6 | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851976-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl]-4-[(trifluoromethyl)thio]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.160.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.